Boric anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slowly soluble in 30 parts cold water; slowly soluble in 5 parts boiling water; soluble in alcohol, glycerol

Water solubility: 4.0% at 20 °C

2.77 g/100 g water at 20 °C.

Solubility in water, g/l at 25 °C: 36 (moderate)

3%

Synonyms

Canonical SMILES

- Measure enzyme and protein activity: Boric acid, formed upon hydrolysis of boric anhydride in water, can act as a weak acid buffer. This buffering capacity helps maintain a constant pH during enzyme and protein activity assays, allowing for accurate measurement of their functionality [].

Cell and Tissue Studies

Boric anhydride is useful in investigating the effects of various compounds on cells and tissues. Its properties enable:

- Modulating cellular environment: Boric acid, derived from boric anhydride, can influence various cellular processes by interacting with specific molecules and affecting their activity. This allows researchers to study the impact of different compounds on cellular behavior [].

- Testing compound toxicity: Boric anhydride can exhibit mild toxicity towards certain cell types. This property allows researchers to use it in cytotoxicity assays to assess the potential toxicity of other compounds [].

Materials Science

Boric anhydride finds applications in materials science due to its unique properties:

- Precursor for advanced materials: Boric anhydride can be used as a precursor for the synthesis of various advanced materials, such as boron nitride and borate glasses, which possess valuable properties like high thermal and chemical stability [].

- Dopant in material modification: Boric anhydride can be incorporated into existing materials to modify their properties. For example, adding boric anhydride to certain polymers can improve their flame retardancy [].

Other Research Applications

Beyond the aforementioned areas, boric anhydride has additional research applications:

- Analytical chemistry: Boric acid, obtained from boric anhydride, can be used as a complexing agent in analytical chemistry to separate and identify different elements [].

- Microbiology: Boric acid exhibits mild antimicrobial properties and can be used in certain research settings to study microbial growth and development [].

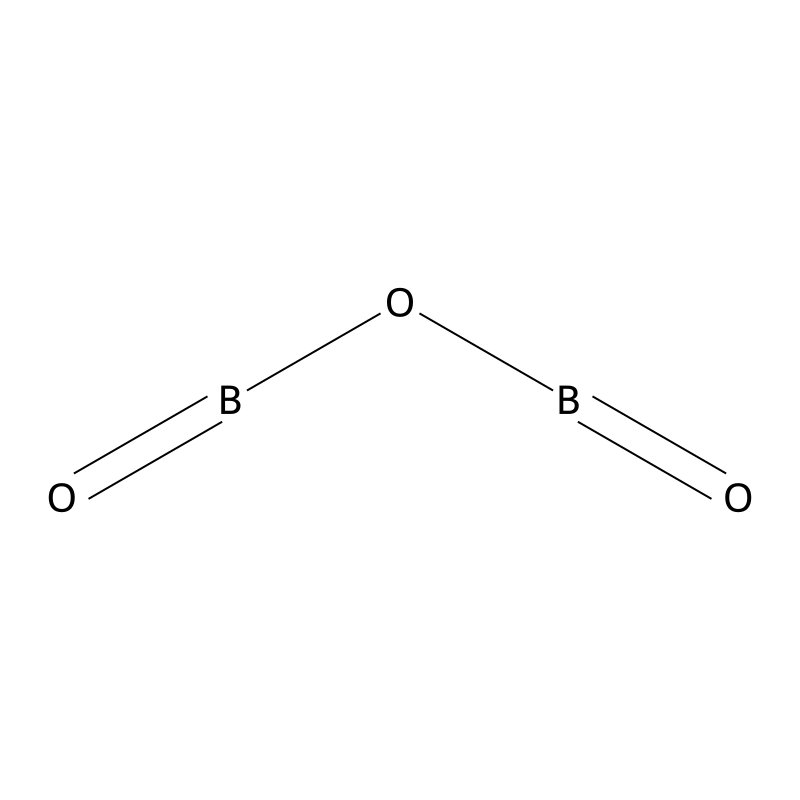

Boric anhydride, chemically represented as diboron trioxide with the formula , is a colorless, glassy solid that serves as the anhydride of boric acid. It is primarily known for its role in various industrial applications, including glass and ceramics manufacturing. The compound is characterized by its unique structure, which can exist in both amorphous and crystalline forms, with the amorphous form being more prevalent. Structurally, boric anhydride consists of boron atoms bonded to oxygen in a network that can form boroxol rings, contributing to its distinctive properties .

Boric anhydride is an irritant to the skin, eyes, and respiratory system. It can cause coughing, shortness of breath, and skin irritation upon contact. Long-term exposure may be harmful. Appropriate personal protective equipment (PPE) should be worn when handling boric anhydride.

Data:

- LD50 (oral, rat): 2660 mg/kg.

Boric anhydride is formed through the dehydration of boric acid when heated:

This reaction illustrates the transformation of three molecules of boric acid into one molecule of boric anhydride and three molecules of water. Additionally, boric anhydride can react with water to regenerate boric acid:

In organic chemistry, boric anhydride can participate in reactions with alcohols to form borate esters, which are important intermediates in various chemical synthesis processes .

Boric anhydride can be synthesized through several methods:

- Dehydration of Boric Acid: As mentioned earlier, heating boric acid at elevated temperatures (above 140 °C) leads to the formation of boric anhydride.

- Direct Oxidation: Boron trihalides can be oxidized to produce diboron trioxide.

- Thermal Decomposition: Heating metaboric acid (HBO₂) further decomposes it into diboron trioxide.

- Hydrolysis of Diborane: Diborane reacts with water to yield boric acid, which can subsequently be dehydrated .

Boric anhydride has numerous industrial applications:

- Glass Production: It is used in the manufacture of glass and ceramics due to its ability to lower melting points and improve thermal stability.

- Catalysis: Boric anhydride serves as a catalyst in various organic reactions.

- Chemical Intermediate: It is utilized in synthesizing other boron compounds and materials.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications .

Studies on the interactions involving boric anhydride primarily focus on its reactivity with water and organic compounds. The slow exothermic reaction with water forming boric acid indicates its potential use in controlled release applications where gradual hydration is required. Additionally, interactions with various alcohols have been studied for synthesizing esters that have applications in organic chemistry .

Boric anhydride shares similarities with several other compounds within the category of boron oxides and related materials. Here are some notable comparisons:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Boron Trioxide | Main component of glass; exists in multiple forms (amorphous/crystalline) | |

| Metaboric Acid | Intermediate product formed during dehydration of boric acid; less stable than diboron trioxide | |

| Tetraboric Acid | More complex structure; formed from metaboric acid under specific conditions | |

| Boron Nitride | Has unique properties such as high thermal conductivity; used as a lubricant and insulator |

Boric anhydride's uniqueness lies in its ability to form a network structure that enhances its thermal and chemical stability compared to other simple boron oxides. Its role as a precursor for various chemical syntheses further distinguishes it from similar compounds .

The discovery of boron-containing compounds traces back to 8th-century Arab traders who utilized borax (Na₂B₄O₇·10H₂O) as a flux in metallurgy. However, the isolation of boric anhydride emerged much later through the work of 19th-century chemists. Wilhelm Homberg first prepared orthoboric acid (B(OH)₃) in 1702 by treating borax with mineral acids, naming it sal sedativum Hombergi for its medicinal properties. The subsequent decomposition of boric acid at elevated temperatures revealed boron trioxide, cementing its role in inorganic synthesis.

Jöns Jacob Berzelius’ 1824 identification of boron as an element laid the groundwork for understanding boric anhydride’s stoichiometry. Early 20th-century studies by James Eckersley Myers systematically characterized its hydration states and thermal transitions, revealing the stepwise dehydration sequence from orthoboric acid to metaboric acid (HBO₂) and ultimately B₂O₃. These foundational works established boric anhydride as a model system for studying oxide glass networks and Lewis acid behavior.

Nomenclature and Classification in Boron Chemistry

Boric anhydride belongs to the broader class of boron oxides, distinguished by its empirical formula B₂O₃. The IUPAC name diboron trioxide reflects its dimeric structure, though it is alternatively termed:

Its classification hinges on structural polymorphism:

- Amorphous (vitreous) B₂O₃: Dominant commercial form, comprising boroxol (B₃O₃) rings interconnected by bridging oxygen atoms.

- α-Crystalline phase: Trigonal system with corner-sharing BO₃ triangles, isostructural with α-quartz.

- β-Crystalline phase: Monoclinic polymorph stable above 9.5 GPa, featuring edge-sharing BO₄ tetrahedra.

This structural diversity enables tailored applications in optics, ceramics, and catalysis.

Research Trends and Contemporary Academic Focus

Recent studies emphasize:

- Nanoscale formulations: B₂O₃ nanoparticles (<100 nm) for enhanced catalytic surface area and quantum confinement effects.

- Computational modeling: Molecular dynamics simulations elucidating glass transition behavior in CaO-MgO-B₂O₃-Al₂O₃-SiO₂ systems.

- Green chemistry: Boron trioxide-catalyzed oxidative dehydrogenation (ODH) of propane, achieving 85% propylene selectivity at 450°C.

- Biomedical engineering: Boron neutron capture therapy (BNCT) utilizing ¹⁰B-enriched B₂O₃ nanoparticles for targeted cancer treatment.

These directions reflect a shift toward energy-efficient processes and multifunctional materials.

Thermal Dehydration of Boric Acid

The thermal dehydration of boric acid represents the most fundamental and widely employed method for producing boric anhydride (diboron trioxide) [1] [2]. This process involves the systematic removal of water molecules from orthoboric acid through controlled heating, ultimately yielding the desired oxide product [3]. The overall stoichiometric reaction can be expressed as: 2H₃BO₃ → B₂O₃ + 3H₂O [18].

The dehydration process occurs through a series of intermediate steps rather than a single-stage transformation [1] [2]. Initial heating at temperatures between 80-100°C results in the formation of metaboric acid (HBO₂) as an intermediate compound [25]. This transformation represents the first critical stage in the conversion pathway, where orthoboric acid loses one molecule of water per boron atom [33].

Kinetic Parameters and Reaction Mechanisms

Comprehensive kinetic studies have revealed that the thermal dehydration of boric acid proceeds through two distinct temperature-dependent reaction regimes with markedly different activation energies and frequency factors [1] [3] [6]. The first region, occurring between 80-162°C, exhibits a relatively low activation energy of 4.79 kJ/mol with a frequency factor of 4.04×10⁻⁵ s⁻¹ [1]. This low-temperature regime follows first-order kinetics and corresponds to the initial dehydration step forming metaboric acid.

The second temperature region, spanning 162-430°C, demonstrates significantly higher activation energy requirements of 79.85 kJ/mol and an increased frequency factor of 3.82×10⁵ s⁻¹ [1]. This high-temperature phase also follows first-order kinetics but involves more complex structural rearrangements leading to complete dehydration [3]. Independent investigations have reported activation energies ranging from 132.2 kJ/mol to 143.9 kJ/mol for the first stage of dehydration, with the second stage requiring 69.9 kJ/mol [2] [3].

Table 1: Kinetic Parameters for Thermal Dehydration of Boric Acid

| Temperature Range (°C) | Activation Energy (kJ/mol) | Frequency Factor (s⁻¹) | Reaction Order | Mass Loss (%) | Reference Study |

|---|---|---|---|---|---|

| 80-162 | 4.79 | 4.04×10⁻⁵ | First order | 28-43.15 | Sevim et al. |

| 162-430 | 79.85 | 3.82×10⁵ | First order | 28-43.15 | Sevim et al. |

| 100-400 | 132.2 | 1.89×10¹⁵ | Not specified | Not specified | Portuguese study |

| 100-800 | 143.9 (stage 1), 69.9 (stage 2) | 3.19×10¹⁴, 2.52×10⁵ | Not specified | 43.71 | Asian J. Chem. |

| Low temp (<130) | 65 | Not specified | ~1.0 | Not specified | Ind. Eng. Chem. Res. |

| High temp (>130) | 28 | Not specified | 0.55 | Not specified | Ind. Eng. Chem. Res. |

The reaction mechanism involves the progressive elimination of hydroxyl groups and the formation of bridging oxygen atoms between boron centers [1] [4]. Initially, hydrogen bonding between adjacent boric acid molecules facilitates the condensation reactions that eliminate water [25]. As temperature increases, the formation of boroxol rings and more complex boron-oxygen networks becomes thermodynamically favored [4].

Thermogravimetric analysis demonstrates that the complete dehydration process results in a theoretical mass loss of 43.68%, which closely matches experimental observations [1]. The kinetic analysis using the Coats-Redfern method provides more reliable results compared to alternative approaches such as the Suzuki method [1].

Temperature-Dependent Phase Transformations

The thermal dehydration of boric acid involves a complex series of phase transformations that occur at specific temperature intervals [25] [28]. These transformations are characterized by distinct endothermic peaks in differential thermal analysis and correspond to structural reorganizations within the boron-oxygen framework [1].

The initial transformation occurs at approximately 80-100°C, where orthoboric acid begins converting to metaboric acid [25] [33]. At 120°C, the monoclinic form of metaboric acid becomes the predominant phase [25]. This monoclinic modification exhibits enhanced stability in the temperature range of 130-140°C [25].

Table 2: Temperature-Dependent Phase Transformations in Boric Acid Dehydration

| Temperature (°C) | Phase/Transformation | Process | Crystal System |

|---|---|---|---|

| 80-100 | Metaboric acid (HBO₂) formation | H₃BO₃ → HBO₂ + H₂O | Orthorhombic |

| 120 | Monoclinic metaboric acid | Controlled dehydration | Monoclinic |

| 130-140 | Monoclinic form stable | Phase transition temperature | Monoclinic |

| 150 | Complete dehydration to HBO₂ | All water removed | Various polymorphs |

| 159 | First dehydration peak (DTA) | Major endothermic peak | Not specified |

| 170 | Tetraboric acid formation | 4HBO₂ → H₂B₄O₇ + H₂O | Not specified |

| 181 | Second dehydration peak | Boiling and bubbling | Not specified |

| 236 | Cubic metaboric acid melting | Phase transition | Cubic |

| 450 | Boron trioxide melting | Complete melting | Amorphous |

At approximately 150°C, the dehydration process reaches completion with all constitutional water being eliminated from the metaboric acid structure [2]. Differential thermal analysis reveals a major endothermic peak at 159°C, corresponding to the first significant dehydration event [1]. A second endothermic peak appears at 181°C, associated with additional water elimination and localized boiling phenomena [1].

When heated above 170°C, metaboric acid undergoes further condensation to form tetraboric acid (pyroboric acid, H₂B₄O₇) according to the reaction: 4HBO₂ → H₂B₄O₇ + H₂O [25] [33]. The cubic form of metaboric acid exhibits a melting point of 236°C [25], while the final transformation to molten boric anhydride occurs at approximately 450°C [17] .

The phase transformations are accompanied by significant structural changes in the boron coordination environment [28]. At lower temperatures, boron predominantly adopts trigonal planar coordination, while higher temperatures favor the formation of tetrahedral boron sites [4] [7]. These coordination changes influence the physical properties and reactivity of the resulting boric anhydride product [4].

Advanced Synthesis Routes

Sol-Gel Processing Methods

Sol-gel processing represents an advanced synthetic approach for producing boric anhydride with enhanced control over morphology, surface area, and structural properties [7] [9] [11]. This method utilizes molecular precursors in solution to form three-dimensional networks through hydrolysis and condensation reactions [9] [10].

The most common sol-gel approach employs boric acid dissolved in aqueous solutions as the primary boron source [9] [11]. In a typical synthesis, boric acid is dissolved in deionized water at room temperature, followed by aging for extended periods to promote gel formation [9]. The resulting gels are subsequently dried at 120°C and calcined at temperatures ranging from 400-600°C to obtain the final boric anhydride product [9].

Alternative precursor systems utilize boron alkoxides such as boron triisopropoxide or boron triethoxide [8] [14]. These organometallic precursors offer enhanced reactivity and enable the formation of mixed oxide systems when combined with silicon or aluminum alkoxides [8] [14]. The borosilicate system B₂O₃-SiO₂ has been successfully prepared using boron triisopropoxide and silicon tetraethoxide precursors [8].

Table 4: Sol-Gel Processing Parameters for Boron Trioxide Synthesis

| Precursor System | Processing Temperature (°C) | Gel Formation Time | Calcination Temperature (°C) | Final B₂O₃ Content (mol%) | Morphology |

|---|---|---|---|---|---|

| Boric acid + water | 120-400 | 7 days RT | 400 | 70-90 | Powder |

| B(OEt)₃ + Si(OEt)₄ | 200-600 | 2-24 hours | 600 | 10-30 | Films |

| H₃BO₃ + CaCl₂ | 400 | 7 days RT | 400 | 50-90 | Powder |

| Al(lactate)₃ + H₃BO₃ | 200-400 | 1-3 days | 400 | 10-50 | Xerogel |

| B(iso-propoxide)₃ | 400-600 | 1-2 days | 500-600 | 20-40 | Films/powders |

Binary borate systems such as B₂O₃-CaO have been successfully synthesized using boric acid and calcium chloride dihydrate as precursors [9] [10]. These systems demonstrate tunable composition with calcium oxide content ranging from 10-50 mol%, enabling control over dissolution behavior and physical properties [9]. The sol-gel derived materials exhibit enhanced surface area compared to conventionally prepared boric anhydride due to the inherent porosity generated during gel formation and thermal processing [9].

The sol-gel approach offers several advantages including lower processing temperatures, enhanced homogeneity, and the ability to incorporate dopants or create composite materials [11] [13]. However, the method requires careful control of humidity during processing, as atmospheric moisture can lead to premature hydrolysis and formation of crystalline boric acid impurities [8].

High-Temperature Solid-State Reactions

High-temperature solid-state synthesis methods provide alternative routes for producing boric anhydride through direct reactions between solid precursors at elevated temperatures [15] [16] [19]. These methods typically involve temperatures exceeding 800°C and are particularly useful for generating highly crystalline products or incorporating boric anhydride into complex oxide systems [15] [16].

One prominent approach involves the thermal decomposition of boron-containing compounds in oxidizing atmospheres [15]. For example, boron carbide can be oxidized at high temperatures to yield boric anhydride according to the reaction: B₄C + 6O₂ → 2B₂O₃ + CO₂ [15]. This method requires careful control of temperature and oxygen partial pressure to achieve complete conversion while avoiding the formation of intermediate oxide phases [15].

Solid-state reactions between boron oxide precursors and metal oxides have been employed to create flux-modified systems for enhanced crystallization behavior [16]. The addition of small amounts of boric anhydride to ceramic systems can significantly influence phase formation temperatures and crystallization pathways [24]. Studies of the system involving neodymium barium lanthanum copper oxide demonstrate that boric anhydride additions of 2-5 weight percent can reduce synthesis temperatures by 100-200°C [16].

Fast-pyrolysis self-propagating high-temperature synthesis represents an innovative solid-state approach combining rapid heating with combustion chemistry [15]. In this method, mixtures of boron oxide, magnesium powder, and carbonaceous materials undergo rapid exothermic reactions that reach temperatures exceeding 1500°C [15]. The combustion process generates sufficient heat to drive the reduction of boric anhydride to elemental boron, which can then be reoxidized under controlled conditions to produce high-purity boric anhydride [15].

Carbothermal reduction reactions provide another high-temperature synthesis route [32]. When boric anhydride is heated with carbon sources at temperatures above 1200°C, the following reaction occurs: B₂O₃ + 3C → 2B + 3CO [32]. The resulting boron can be subsequently oxidized in controlled atmospheres to regenerate boric anhydride with enhanced purity [32].

The solid-state synthesis methods generally produce materials with lower surface areas compared to sol-gel approaches but offer advantages in terms of crystallinity and thermal stability [15] [16]. These methods are particularly suitable for applications requiring refractory properties or integration into high-temperature ceramic systems [16].

Purification Strategies for Research-Grade B₂O₃

The production of research-grade boric anhydride requires sophisticated purification strategies to achieve the stringent purity specifications demanded by analytical and semiconductor applications [20] [37] [38]. Commercial boric anhydride typically contains various metallic and anionic impurities that must be reduced to parts-per-million or parts-per-billion levels [37] [40].

Table 3: Research-Grade Boron Trioxide Purity Specifications

| Grade | Purity (%) | Typical Impurities (ppm) | Key Metal Impurities | Anion Impurities | Applications |

|---|---|---|---|---|---|

| Analytical Reagent (AR) | 99+ | <1000 | Fe, Al, Na, K | Cl⁻, SO₄²⁻ | Laboratory analysis |

| Ultra High Purity (5N) | 99.999 | <10 | Fe<0.05, Al<0.05, Na<0.2 | Cl⁻<5, SO₄²⁻<5 | Semiconductor/optical |

| Suprapur Grade | 99.9995 | <0.05 | Fe<0.05, Al<0.05, Na<0.2 | Cl⁻<5, SO₄²⁻<5 | Trace analysis |

| Technical Grade | 99.9 | <1000 | Fe, Al, alkalis | Various | Research applications |

| Industrial Grade | 98+ | <20000 | Various metals | Cl⁻, SO₄²⁻ | Industrial processes |

The most effective purification approach involves acidic esterification followed by thermal treatment under controlled atmospheres [20]. In this method, crude boric anhydride is first milled in the presence of anhydrous alcohols such as methanol to achieve fine particle size distribution [20]. The alcohol serves both as a milling medium and as a reactive component for subsequent purification steps [20].

Strong acids such as anhydrous hydrogen chloride or toluenesulfonic acid are then introduced to promote esterification of metallic impurities [20]. The acid treatment converts metal oxide impurities into volatile esters or chlorides that can be removed through subsequent heating [20]. The treated material is heated under reflux conditions to ensure complete reaction, followed by separation of the solid phase [20].

The critical purification step involves heat treatment under reduced pressure at temperatures up to 1000°C [20]. This thermal processing must be conducted with carefully controlled heating rates, typically not exceeding 1°C per minute, to prevent excessive volatilization of the desired product [20]. The reduced pressure environment facilitates the removal of volatile impurities while minimizing thermal decomposition [20].

Zone refining techniques have been adapted for ultra-high purity applications [21]. This method involves the controlled movement of a molten zone through a boric anhydride charge, causing impurities to segregate based on their distribution coefficients [21]. Multiple zone passes can achieve impurity levels below 1 ppm for most metallic contaminants [21].

Chromatographic purification methods utilizing boric acid-impregnated silica gel have shown effectiveness for removing specific impurity classes [22]. This approach exploits the differential adsorption behavior of various boron compounds and their complexes [22]. The method is particularly effective for removing trace organic impurities that may be introduced during synthesis or handling [22].

Sublimation purification represents another approach for achieving research-grade purity [17]. Boric anhydride exhibits appreciable vapor pressure at temperatures above 800°C, enabling purification through controlled sublimation and recrystallization [17]. This method requires precise temperature control and can achieve very high purity levels, but suffers from relatively low throughput [17].

Crystalline Boric Oxide Structures

Boric anhydride exhibits remarkable structural diversity through its crystalline polymorphs, each characterized by distinct coordination environments and atomic arrangements [1]. The low-pressure crystalline form, designated as α-diboron trioxide, crystallizes in the trigonal crystal system with space group P3₁21 or P3₂21, exhibiting lattice parameters of a = 4.336 Å and c = 8.340 Å [1] [2]. This phase demonstrates a density of 2.56 g/cm³ and comprises exclusively trigonal planar boron oxygen three units with an average boron-oxygen bond length of 1.372 Å [1] [2].

The structural architecture of α-diboron trioxide consists of infinite chains of interconnected triangular boron oxygen three units [1] [2]. These chains form through corner-sharing arrangements where each oxygen atom bridges two boron centers, creating a three-dimensional network structure [3]. The boron-oxygen bond lengths in this phase range from 1.31 to 1.37 Å, with the variation reflecting the structural constraints imposed by the crystalline lattice [2]. The coordination geometry around each boron atom remains strictly trigonal planar, consistent with the sp² hybridization of boron in this environment [4].

The high-pressure polymorph, β-diboron trioxide, adopts an orthorhombic crystal structure with space group Cmc2₁ [1] [2]. This phase exhibits significantly different structural characteristics, including lattice parameters of a = 4.163 Å, b = 7.803 Å, and c = 4.129 Å, with a substantially higher density of 3.11 g/cm³ [1] [2]. The fundamental structural distinction of β-diboron trioxide lies in its exclusive composition of tetrahedral boron oxygen four units, representing a coordination number increase from three to four [1] [2] [5].

Within the β-phase structure, the tetrahedral boron oxygen four units display considerable distortion from ideal tetrahedral geometry [1] [2]. The boron-oxygen bond lengths in this phase exhibit a bimodal distribution, with one short bond of 1.373 Å and three longer bonds ranging from 1.507 to 1.512 Å [1] [2]. This distortion arises from the electrostatic potential variations within the crystal structure, where oxygen atoms associated with the short boron-oxygen bond coordinate to only two boron atoms, while those involved in longer bonds coordinate to three boron atoms [2]. The average boron-oxygen bond length in β-diboron trioxide is 1.475 Å, precisely matching theoretical predictions for tetrahedral boron coordination [2].

Phase Transition Dynamics

The phase transition behavior of boric anhydride represents one of the most intriguing aspects of its structural chemistry, characterized by extreme kinetic barriers and pressure-dependent transformations [6] [7]. The transformation from amorphous to crystalline α-diboron trioxide occurs under highly specific conditions, requiring temperatures between 200°C and 500°C combined with pressures exceeding 10 kbar [1] [7]. This transformation exhibits remarkably slow kinetics, with crystallization rates that can vary over five orders of magnitude depending on temperature and pressure conditions [7].

The pressure-induced transformation from α-diboron trioxide to β-diboron trioxide occurs at pressures exceeding 20 kbar and temperatures above 400°C [1] [2]. This transition involves a fundamental change in boron coordination from trigonal planar to tetrahedral geometry, accompanied by a significant density increase from 2.56 to 3.11 g/cm³ [1] [2]. The transformation mechanism involves the breaking of existing boron-oxygen bonds and the formation of new tetrahedral coordination environments, facilitated by the increased pressure conditions [6] [5].

The reverse transformation from β-diboron trioxide to α-diboron trioxide upon pressure release demonstrates the reversible nature of high-pressure phase transitions in this system [6] [8]. However, this reverse transformation has been observed only rarely, suggesting that the β-phase can exhibit metastable behavior under certain conditions [8]. The kinetic barriers for these transformations are influenced by several factors, including the need to reorganize the boron-oxygen network and the activation energy required for coordination number changes [7].

Crystal growth kinetics in boric anhydride systems are dominated by two-dimensional nucleation mechanisms of monolayers [7]. The growth rates follow a complex relationship involving the driving free energy, temperature, and pressure, with the crystallization anomaly at atmospheric pressure explained by the extremely high activation barriers for nucleation and growth processes [7] [9]. The "boron oxide crystallization anomaly" refers to the observation that crystals have never been observed to grow at atmospheric pressure, despite the thermodynamic driving force for crystallization [9].

Amorphous State Organization

Short-Range Order in Glassy Diboron Trioxide

The amorphous form of boric anhydride exhibits a complex structural organization that defies simple random network models [10] [11]. Short-range order analysis reveals that the glassy state maintains well-defined local coordination environments, primarily consisting of trigonal planar boron oxygen three units with average boron-oxygen bond lengths of 1.37 Å [10] [11]. The local structure demonstrates remarkable consistency, with boron-oxygen coordination remaining predominantly threefold throughout the amorphous network [12] [11].

Nuclear magnetic resonance spectroscopy investigations have provided detailed insights into the local structural environments within glassy diboron trioxide [11] [12]. Oxygen-17 nuclear magnetic resonance spectra reveal distinct features corresponding to different oxygen coordination environments, including oxygen atoms within boroxol rings, oxygen atoms bridging two rings, and oxygen atoms shared between non-ring boron oxygen three units [11]. These measurements demonstrate that the short-range order extends beyond the first coordination shell, encompassing well-defined second and third neighbor relationships [11].

The distribution of boron-oxygen bond lengths in the amorphous state shows a relatively narrow range compared to crystalline phases, with thermal expansion coefficients for boron-oxygen bonds measured at 4.1 parts per million per Kelvin [13]. This thermal expansion behavior indicates that the local bonding environment remains stable across a wide temperature range, suggesting that short-range order is maintained even at elevated temperatures [13]. The coordination geometry around boron atoms in the amorphous state remains predominantly trigonal planar, consistent with sp² hybridization [4].

Temperature-dependent studies of the amorphous state reveal that short-range order parameters remain relatively constant up to the glass transition temperature of approximately 505°C [14]. Above this temperature, the onset of structural relaxation processes leads to gradual changes in the local coordination environment, though the fundamental trigonal coordination of boron is preserved [14]. The preservation of short-range order provides the structural foundation for the unique properties of glassy diboron trioxide, including its excellent glass-forming ability and chemical durability [15].

Medium-Range Order and Boroxol Ring Formations

The medium-range structure of amorphous boric anhydride is dominated by the presence of boroxol rings, which are six-membered rings composed of alternating three-coordinate boron and two-coordinate oxygen atoms [1] [10]. These boroxol rings represent the most significant structural feature distinguishing glassy diboron trioxide from its crystalline counterparts [1] [10]. Computational and experimental studies consistently indicate that the fraction of boron atoms belonging to boroxol rings in glassy diboron trioxide ranges from 0.73 to 0.83, with the most commonly accepted value being 0.75 [10] [11].

The boroxol ring structure consists of three boron atoms and three oxygen atoms arranged in a planar hexagonal configuration [1] [10]. Within these rings, the boron-oxygen bond lengths are approximately 1.37 Å, and the boron-oxygen-boron bond angles are 120° [1] [10]. The formation of boroxol rings creates a network structure that is energetically favorable compared to purely random arrangements of boron oxygen three units, with energy differences of approximately 6 kilocalories per mole boroxol favoring the ring-containing structure [10].

Temperature-dependent studies reveal that the boroxol ring fraction is not constant but varies with temperature according to an equilibrium relationship [13] [10]. At the glass transition temperature of approximately 533 K, the boroxol ring fraction is approximately 0.6, while at higher temperatures approaching 1573 K, this fraction decreases to approximately 0.2 [13]. This temperature dependence reflects the dynamic nature of the boroxol ring formation and dissolution processes, with higher temperatures favoring the breaking of ring structures in favor of chain-like arrangements [13].

The structural evidence for boroxol rings comes from multiple experimental techniques, including neutron diffraction, nuclear magnetic resonance spectroscopy, and Raman spectroscopy [10] [11] [13]. The characteristic 808 cm⁻¹ Raman band associated with boroxol ring breathing modes provides direct evidence for the presence of these structures in the amorphous state [11] [13]. Neutron diffraction studies reveal distinct boron-boron correlations at distances of 2.430 Å, consistent with the expected distances within boroxol rings [13].

The organization of boroxol rings within the amorphous network creates domains that are rich or poor in ring structures, providing the structural basis for intermediate-range order in glassy diboron trioxide [11] [16]. These domains extend over length scales of several nanometers and contribute to the unique physical properties of the glassy state, including its exceptional glass-forming ability and resistance to crystallization [11] [16]. The boroxol ring network also influences the mechanical properties of the glass, contributing to its relatively low thermal expansion coefficient and high chemical durability [15].

Coordination Chemistry

Trigonal Boron Oxygen Three Units and Distribution

The trigonal boron oxygen three coordination environment represents the fundamental structural unit in most forms of boric anhydride, characterized by planar geometry and sp² hybridization of the boron center [4] [3]. In this coordination state, boron atoms are surrounded by three oxygen atoms in a trigonal planar arrangement with ideal bond angles of 120° [4]. The boron-oxygen bond lengths in trigonal environments typically range from 1.365 to 1.372 Å, reflecting the partially covalent nature of the boron-oxygen interaction [3] [4].

The distribution of trigonal boron oxygen three units varies significantly between different phases of boric anhydride. In crystalline α-diboron trioxide, all boron atoms adopt trigonal coordination, forming infinite chains of corner-sharing triangular units [1] [2]. The structural arrangement creates a network where each oxygen atom bridges two boron centers, resulting in a boron-oxygen-boron connectivity that defines the overall crystal structure [1]. The bond angles within these triangular units deviate slightly from the ideal 120° due to constraints imposed by the crystalline lattice [2].

In the amorphous state, trigonal boron oxygen three units exhibit greater structural flexibility while maintaining their fundamental geometry [11] [12]. The distribution of these units includes both isolated triangular groups and those incorporated into boroxol ring structures [11]. Nuclear magnetic resonance investigations reveal that approximately 25% of boron atoms in glassy diboron trioxide exist in non-ring triangular environments, while the remaining 75% participate in boroxol ring formation [11] [12]. This distribution creates a complex network structure that combines the rigid geometry of individual triangular units with the flexibility of ring-chain arrangements [11].

The thermal behavior of trigonal boron oxygen three units demonstrates their stability across a wide temperature range. Studies of temperature-dependent structural changes show that the trigonal coordination geometry is preserved up to temperatures approaching the melting point [17]. However, the connectivity between triangular units can change with temperature, particularly in the liquid state where bond angles increase from approximately 124° in the glass to 134° in the liquid [13]. These changes reflect the dynamic nature of the boron-oxygen network and the influence of thermal energy on structural arrangements [13].

Tetrahedral Boron Oxygen Four Units and Network Connectivity

Tetrahedral boron oxygen four coordination represents a higher coordination state that occurs under specific conditions of pressure, temperature, or chemical modification [1] [2] [18]. In this coordination environment, boron atoms are surrounded by four oxygen atoms in a tetrahedral arrangement with ideal bond angles of 109.5° [4]. The formation of tetrahedral boron oxygen four units requires the accommodation of an additional negative charge, typically achieved through the presence of modifier cations or high-pressure conditions [18] [17].

The tetrahedral boron oxygen four units are the exclusive structural components of high-pressure β-diboron trioxide [1] [2]. In this phase, all boron atoms adopt tetrahedral coordination, creating a three-dimensional network of corner-sharing tetrahedra [2] [5]. The boron-oxygen bond lengths in these tetrahedral units show significant variation, with one short bond of 1.373 Å and three longer bonds ranging from 1.507 to 1.512 Å [2]. This distortion from ideal tetrahedral geometry arises from the need to balance electrostatic interactions within the crystal structure [2].

The network connectivity of tetrahedral boron oxygen four units differs substantially from that of trigonal arrangements. In tetrahedral coordination, each boron atom can potentially connect to four other boron atoms through bridging oxygen atoms, creating a highly connected three-dimensional network [5]. However, the actual connectivity depends on the specific structural arrangement and the presence of non-bridging oxygen atoms [18]. In β-diboron trioxide, the tetrahedral units are fully connected through corner-sharing arrangements, resulting in a dense, highly cross-linked network structure [2] [5].

The formation of tetrahedral boron oxygen four units in modified glass systems depends on the presence of alkali or alkaline earth cations that can provide the necessary charge balance [18] [17]. The ratio of tetrahedral to trigonal boron coordination in these systems follows predictable trends based on the modifier content and the field strength of the modifier cations [17]. Studies of barium borate systems demonstrate that the fraction of tetrahedral boron increases with increasing modifier content, reaching a maximum at specific composition ranges [17].

Coordination State Transitions

The transition between trigonal and tetrahedral coordination states in boric anhydride represents a fundamental aspect of its structural chemistry, involving changes in both local geometry and network connectivity [18] [17]. These transitions can be induced by various external factors, including pressure, temperature, and chemical composition, each affecting the relative stability of different coordination environments [6] [17].

Pressure-induced coordination transitions occur when the thermodynamic stability of tetrahedral coordination exceeds that of trigonal coordination under high-pressure conditions [6] [19]. The transition from trigonal to tetrahedral coordination in pure diboron trioxide occurs at pressures exceeding 20 kbar, corresponding to the α-to-β phase transformation [1] [6]. This transition involves a fundamental reorganization of the boron-oxygen network, with the coordination number of boron increasing from three to four [6] [19].

The mechanism of pressure-induced coordination change involves the formation of three-coordinate oxygen atoms that can accommodate the increased coordination number of boron [19]. Under extreme compression, up to two-thirds of oxygen atoms in the structure can adopt three-coordinate environments, facilitating the formation of tetrahedral boron oxygen four units [19]. The transition is accompanied by significant densification, with the volume decrease reflecting the more efficient packing of tetrahedral units compared to trigonal arrangements [6] [19].

Temperature-dependent coordination transitions occur primarily in chemically modified systems where the activation energy for coordination change can be overcome by thermal energy [17]. In alkali and alkaline earth borate systems, the equilibrium between trigonal and tetrahedral coordination depends on temperature, with higher temperatures generally favoring trigonal coordination due to entropic considerations [17]. The transition temperature and the extent of coordination change depend on the specific chemical composition and the field strength of the modifier cations [17].

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; PelletsLargeCrystals

WHITE HYGROSCOPIC POWDER OR GRANULES

Colorless, semitransparent lumps or hard, white, odorless crystals.

Color/Form

Colorless, glassy or hexagonal crystals, hygroscopic

Colorless powder or vitreous crystals

Boiling Point

1500 °C (crystal)

~1860 °C

3380°F

Density

1.8 g/cu cm (amorphous); 2.46 g/cu cm (crystal)

Relative density (water = 1): 2.46 (cryst)

2.46

Odor

Melting Point

450 °C (crystal)

450 °C

842°F

GHS Hazard Statements

May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

Negligible at 20 °C

0 mmHg (approx)

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Methods of Manufacturing

A high purity grade (99% boric acid) produced by fusing refined, granular boric acid in a glass furnace fired by oil or gas. Molten glass is solidified ... The solid product is crushed, screened and packed ... with moisture proof liners.

Mixtures of borax and sulfuric acid are fed to a fusion furnace where molten boric oxide and sodium sulfate separate into layers at temperatures above 750 °C. The decanted boric oxide product, typically /contains/ 96-97% boric oxide.

A 96% grade of B2O3 is made commercially by fusing a mixture or sodium tetraborate plus sulfuric acid at 800 °C.

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other chemical product and preparation manufacturing

Electrical equipment, appliance, and component manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Oil and gas drilling, extraction, and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum refineries

Textiles, apparel, and leather manufacturing

Boron oxide (B2O3): ACTIVE

Analytic Laboratory Methods

Method: NIOSH 600, Particulates Not Otherwise Regulated, Respirable; Procedure: gravimetric (filter weight); Analyte: mass of respirable dust fraction; Matrix: air; Detection Limit: 0.03 mg per sample.